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Technical Support Center: Optimizing T-Cell
ELISpot Assays
This technical support center provides troubleshooting guides and frequently asked questions

(FAQs) to help researchers, scientists, and drug development professionals reduce

background noise in Enzyme-Linked Immunospot (ELISpot) assays for T-cells.

Troubleshooting Guide: High Background Noise
High background in ELISpot assays can manifest as a general darkening of the membrane,

non-specific spots, or an unexpectedly high number of spots in negative control wells. This

guide provides a systematic approach to identifying and resolving the root causes of high

background noise.

Summary of Common Causes and Solutions for High
Background Noise
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Cause Description Recommended Solution(s)

Cell Viability and Handling

Poor cell viability leads to the

release of cellular debris and

non-specific binding. Stressed

cells can become

spontaneously activated.

Ensure cell viability is >80-

95%.[1] Allow cryopreserved

cells to rest for at least one

hour after thawing. Handle

cells gently, avoiding vigorous

vortexing.

Inadequate Washing

Insufficient removal of

unbound antibodies, cells, and

other reagents can lead to

non-specific signal.

Follow a rigorous washing

protocol.[1][2] Wash both the

top and bottom of the PVDF

membrane after removing the

underdrain.[2] Use a squirt

bottle with a wide spout for

effective flushing.[2]

Reagent and Media

Contamination

Contaminants like endotoxins

in media or serum can non-

specifically activate T-cells.

Use fresh, high-quality

reagents. Test new batches of

serum for low background

staining.[3] Filter reagents if

precipitates are observed.[1]

Sub-optimal Antibody

Concentrations

Excess concentrations of

detection antibody or

streptavidin-enzyme conjugate

can increase non-specific

binding.

Titrate detection antibody and

enzyme conjugate to

determine the optimal

concentration that maximizes

signal-to-noise ratio.

Overdevelopment

Excessive incubation with the

substrate solution can lead to

a general darkening of the

membrane and an increase in

background spots.

Reduce the substrate

incubation time.[3][4] Monitor

spot development visually and

stop the reaction when distinct

spots are visible in positive

control wells.[4]

Incorrect Cell Density Too many cells per well can

lead to confluent spots and a

high background due to non-

Optimize the number of cells

plated per well. A common

starting point is 200,000-
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specific activation from

overcrowding.[1]

300,000 cells per well for

antigen-specific responses.[1]

Plate Handling

Movement or vibration of the

plate during cell incubation can

cause "smear" or "comet-tail"

spots that contribute to

background.

Ensure the incubator is level

and free from vibrations. Do

not move or disturb the plates

during incubation.

Frequently Asked Questions (FAQs)
Cell Preparation and Plating
Q1: What is the acceptable level of background in a T-cell ELISpot assay?

A "typical" background level for IFN-γ ELISpot is generally considered to be below 6 spots per

100,000 peripheral blood mononuclear cells (PBMCs).[1] However, the acceptable background

can vary depending on the specific assay and experimental goals. It is crucial to include

negative and background controls in every experiment to establish a baseline.[1]

Q2: How does cell viability affect background noise?

Low cell viability can significantly increase background noise. Dead and dying cells can release

cellular contents that non-specifically bind to the membrane, leading to artifacts.[5] Additionally,

the stress of cryopreservation and thawing can lead to spontaneous cytokine secretion. For

reliable results, it is recommended to use cells with a viability of at least 80-95%.[1]

Q3: What is the optimal cell density per well to minimize background?

The optimal cell density depends on the expected frequency of antigen-specific T-cells.

Overcrowding of cells can lead to non-specific activation and high background.[1] A good

starting point for antigen-specific T-cell responses is 200,000-300,000 cells per well.[1] For

polyclonal stimulation in positive control wells, as few as 50,000 cells may be sufficient.[1] It is

recommended to perform a cell titration experiment to determine the optimal cell number for

your specific system.

Washing and Blocking
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Q4: What are the best practices for washing ELISpot plates to reduce background?

Thorough washing is critical for reducing background.[1][2] For manual washing, a squirt bottle

with a wide spout is effective for flushing the wells.[2] After the detection antibody and

conjugate incubation steps, it is important to remove the plastic underdrain and wash the

backside of the PVDF membrane to remove any reagents that may have leaked through.[2] If

using an automated plate washer, it may be necessary to increase the number of wash cycles

compared to manual washing.[5]

Q5: Can the choice of blocking buffer impact background levels?

Yes, the blocking buffer plays a crucial role in preventing non-specific binding of antibodies and

other proteins to the plate membrane. Using the same cell culture medium for blocking that will

be used for cell incubation can help to equilibrate the plate and reduce background. Some

protocols also recommend blocking with solutions containing 5% BSA.

Reagents and Incubation
Q6: How can I be sure my reagents are not causing high background?

Reagents, particularly cell culture media and serum, can be a source of contaminants like

endotoxins that non-specifically activate T-cells.[1] It is advisable to test new lots of media and

serum for their potential to cause background before using them in critical experiments.

Including a "background control" well with all reagents except cells can help identify if a reagent

is causing non-specific spot formation.[1] Filtering reagents, especially antibody solutions, can

help remove aggregates that may cause artifactual spots.[6]

Q7: How long should I incubate the plate with the substrate?

Over-incubation with the substrate is a common cause of high background.[3][4] The optimal

development time depends on the specific substrate and the strength of the response. For

many commercially available kits, this can range from a few minutes to half an hour.[7] It is best

to monitor the development of spots in the positive control wells under a microscope and stop

the reaction by washing with water once clear, distinct spots have formed, but before the

background begins to darken.[4]
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Experimental Protocols
Protocol 1: Optimal Thawing and Preparation of
Cryopreserved PBMCs

Prepare a 37°C water bath.

Rapidly thaw the cryovial of PBMCs by partially submerging it in the water bath until only a

small ice crystal remains.

Transfer the cells to a sterile conical tube.

Slowly add warm, complete culture medium dropwise to the cell suspension while gently

swirling the tube.

Centrifuge the cells at a low speed (e.g., 200-300 x g) for 10 minutes.

Carefully aspirate the supernatant.

Gently resuspend the cell pellet in fresh, pre-warmed culture medium.

Perform a cell count and assess viability using a method such as trypan blue exclusion.

Allow the cells to rest in the incubator at 37°C and 5% CO2 for at least 1-2 hours before

plating. This allows the cells to recover and can reduce spontaneous cytokine secretion.

After the resting period, centrifuge the cells again and resuspend them in fresh medium at

the desired concentration for plating.

Protocol 2: Rigorous Plate Washing Procedure
This procedure is recommended after the cell incubation, detection antibody, and enzyme-

conjugate incubation steps.

Aspirate or decant the contents of the wells.

Using a squirt bottle with a wide spout, forcefully dispense wash buffer (e.g., PBS or PBS

with 0.05% Tween-20, as appropriate for the step) into each well, causing the buffer to swirl
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and effectively wash the membrane surface.

Decant the wash buffer by inverting the plate and tapping it firmly on a stack of paper towels.

Repeat the wash and decant steps 4-5 more times.

After the final wash following the detection antibody and enzyme-conjugate steps, remove

the plastic underdrain from the plate.

Wash the back of the PVDF membrane with wash buffer to remove any leaked reagents.[2]

Gently tap the plate to remove excess liquid before proceeding to the next step.

Visualizations
ELISpot Assay Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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